molecular formula C30H31N B154613 Bis[4-(2-phenyl-2-propyl)phenyl]amine CAS No. 10081-67-1

Bis[4-(2-phenyl-2-propyl)phenyl]amine

Cat. No. B154613
CAS RN: 10081-67-1
M. Wt: 405.6 g/mol
InChI Key: UJAWGGOCYUPCPS-UHFFFAOYSA-N
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Patent
US06022909

Procedure details

In a stainless steel beaker were combined about 3170 grams of stearyl stearamide (KEMAMIDE S-180, Witco), about 1553 grams of a rosin ester tackifier resin available commercially as Arakawa KE-100 (glycerol ester of hydrogenated abietic (rosin) acid available from Arakawa Chemical Industries, Ltd. of Osaka Japan) and about 299 grams of Ink Yellow 869 (Milliken Chemical Company). In addition, about 10.0 grams of Uniroyal Naugard 445 anti-oxidant were added. The materials were melted together in a temperature controlled oven at about 140° C. The molten mixture was stirred and further heated in a controlled temperature heating mantle at about 110° C. To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material manufactured by Union Camp and formed by the reaction of one mole of dimer acid, two moles of ethylene diamine, and two moles of stearic acid) in several portions at a rate so as to avoid freezing the mixture. After stirring for about 1/2 hour, the yellow ink was filtered through a heated Mott apparatus (available from Mott Metallurgical) using #3 Whatman filter paper and a pressure of about 15 psi. The filtered phase change ink was poured into molds and allowed to solidify to form ink sticks.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
stearyl stearamide
Quantity
3170 g
Type
reactant
Reaction Step Two
[Compound]
Name
rosin ester
Quantity
1553 g
Type
reactant
Reaction Step Three
[Compound]
Name
glycerol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([CH:19](CCCCCCCCCCCCCCCC)[C:20]([NH2:22])=O)CCCCCCCCCCCCCCCCC.C1C=CC(/C=C/C[O:48][C@@H:49]2[O:54][C@H:53](CO)[C@@H:52](O)[C@H:51](O)[C@H:50]2O)=CC=1.CC(C1C=CC([NH:75][C:76]2[CH:81]=[CH:80][C:79]([C:82]([C:85]3[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=3)(C)C)=[CH:78][CH:77]=2)=CC=1)(C1C=CC=CC=1)C>>[CH2:20]([NH2:22])[CH2:19][NH2:75].[C:49]([OH:54])(=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:85][CH2:82][CH2:79][CH2:80][CH2:81][CH2:76][CH2:77][CH3:78]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
stearyl stearamide
Quantity
3170 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)C(C(=O)N)CCCCCCCCCCCCCCCC
Step Three
Name
rosin ester
Quantity
1553 g
Type
reactant
Smiles
Step Four
Name
glycerol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The molten mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The materials were melted together in a temperature controlled oven at about 140° C
TEMPERATURE
Type
TEMPERATURE
Details
further heated in a controlled temperature
ADDITION
Type
ADDITION
Details
To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material

Outcomes

Product
Name
Type
product
Smiles
C(CN)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06022909

Procedure details

In a stainless steel beaker were combined about 3170 grams of stearyl stearamide (KEMAMIDE S-180, Witco), about 1553 grams of a rosin ester tackifier resin available commercially as Arakawa KE-100 (glycerol ester of hydrogenated abietic (rosin) acid available from Arakawa Chemical Industries, Ltd. of Osaka Japan) and about 299 grams of Ink Yellow 869 (Milliken Chemical Company). In addition, about 10.0 grams of Uniroyal Naugard 445 anti-oxidant were added. The materials were melted together in a temperature controlled oven at about 140° C. The molten mixture was stirred and further heated in a controlled temperature heating mantle at about 110° C. To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material manufactured by Union Camp and formed by the reaction of one mole of dimer acid, two moles of ethylene diamine, and two moles of stearic acid) in several portions at a rate so as to avoid freezing the mixture. After stirring for about 1/2 hour, the yellow ink was filtered through a heated Mott apparatus (available from Mott Metallurgical) using #3 Whatman filter paper and a pressure of about 15 psi. The filtered phase change ink was poured into molds and allowed to solidify to form ink sticks.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
stearyl stearamide
Quantity
3170 g
Type
reactant
Reaction Step Two
[Compound]
Name
rosin ester
Quantity
1553 g
Type
reactant
Reaction Step Three
[Compound]
Name
glycerol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([CH:19](CCCCCCCCCCCCCCCC)[C:20]([NH2:22])=O)CCCCCCCCCCCCCCCCC.C1C=CC(/C=C/C[O:48][C@@H:49]2[O:54][C@H:53](CO)[C@@H:52](O)[C@H:51](O)[C@H:50]2O)=CC=1.CC(C1C=CC([NH:75][C:76]2[CH:81]=[CH:80][C:79]([C:82]([C:85]3[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=3)(C)C)=[CH:78][CH:77]=2)=CC=1)(C1C=CC=CC=1)C>>[CH2:20]([NH2:22])[CH2:19][NH2:75].[C:49]([OH:54])(=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53][CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:85][CH2:82][CH2:79][CH2:80][CH2:81][CH2:76][CH2:77][CH3:78]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
stearyl stearamide
Quantity
3170 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)C(C(=O)N)CCCCCCCCCCCCCCCC
Step Three
Name
rosin ester
Quantity
1553 g
Type
reactant
Smiles
Step Four
Name
glycerol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The molten mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The materials were melted together in a temperature controlled oven at about 140° C
TEMPERATURE
Type
TEMPERATURE
Details
further heated in a controlled temperature
ADDITION
Type
ADDITION
Details
To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material

Outcomes

Product
Name
Type
product
Smiles
C(CN)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.